(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
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Description
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
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Scientific Research Applications
PI3Kδ Inhibition
- Research Context : The compound (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one and its analogs, such as IC87114, have been studied for their potential as PI3K inhibitors, specifically targeting the δ isoform. The research examined the influence of axial chirality and conformational equilibrium on biological activity, revealing significant insights into the compound's pharmacological profile (Lodola et al., 2017).
Antihypertensive Activity
- Research Context : Derivatives of this compound, such as 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, have shown significant antihypertensive activity in vivo. Their synthesis and biological evaluation revealed notable potential for treating hypertension (Alagarsamy & Pathak, 2007).
Corrosion Inhibition
- Research Context : Quinazolinone derivatives, including variants of the compound , have been assessed for their effectiveness as corrosion inhibitors. This study highlights their potential in protecting mild steel in acidic environments, demonstrating their utility in industrial applications (Errahmany et al., 2020).
Anticancer Applications
- Research Context : Quinazolin-4(3H)-one derivatives have been synthesized and utilized in the development of anticancer drugs. For instance, the synthesis of verubulin, an anticancer vascular targeting clinical candidate, employs methodologies based on these derivatives (Lockman et al., 2012).
Antibacterial Activity
- Research Context : Studies have also explored the antibacterial potential of quinazolin-4(3H)-one derivatives. These compounds have shown promising results against various bacteria, highlighting their potential in the development of new antibacterial agents (Osarumwense et al., 2021).
H1-Antihistaminic Agents
- Research Context : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant potential in treating allergic reactions and other related conditions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticonvulsant Activity
- Research Context : Quinazolin-4(3H)-one analogs have been reported to possess anticonvulsant activity, making them candidates for the development of new treatments for epilepsy and related seizure disorders (Nair & Mathew, 2013).
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBKIIGWSNSIOR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.